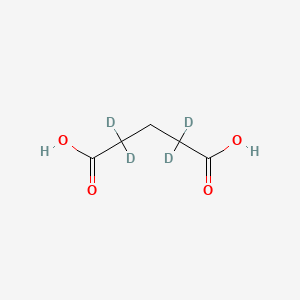

2-Ketoglutaric acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetradeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ketoglutaric Acid-d4 and its Role in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketoglutaric acid-d4, its applications in metabolic research, and the pivotal role of its unlabeled counterpart, 2-Ketoglutaric acid (alpha-ketoglutarate or α-KG), in the Krebs cycle. This document details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling pathways.

Introduction to 2-Ketoglutaric Acid and its Deuterated Analog

2-Ketoglutaric acid, a key intermediate in the Krebs cycle, is a five-carbon dicarboxylic acid that plays a central role in cellular energy metabolism, amino acid synthesis, and nitrogen transport. Its deuterated form, this compound (α-KG-d4), is a stable isotope-labeled molecule where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of α-KG in biological systems using mass spectrometry-based techniques.[1][2][3]

This compound is primarily utilized as:

-

A metabolic tracer: To study metabolic flux through the Krebs cycle and related pathways. By introducing α-KG-d4 into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into pathway activity and regulation.[4][5]

-

An internal standard: For the accurate quantification of endogenous 2-Ketoglutaric acid in various biological samples, such as cell lysates, plasma, and tissues, using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

The Role of 2-Ketoglutaric Acid in the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells.[7] It is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, the primary energy currency of the cell.

2-Ketoglutaric acid is a critical intermediate in this cycle, formed from isocitrate and subsequently converted to succinyl-CoA.

Key Reactions Involving 2-Ketoglutaric Acid:

-

Formation from Isocitrate: Isocitrate is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to produce 2-Ketoglutaric acid, CO₂, and NADH. This is a key rate-limiting step in the Krebs cycle.[7][8]

-

Conversion to Succinyl-CoA: 2-Ketoglutaric acid undergoes oxidative decarboxylation catalyzed by the α-ketoglutarate dehydrogenase complex (OGDC) , yielding succinyl-CoA, CO₂, and another molecule of NADH. This is another crucial regulatory point in the cycle.[1][9]

Quantitative Data

Cellular Concentrations of Krebs Cycle Intermediates

The intracellular concentrations of Krebs cycle intermediates can vary depending on the cell type, metabolic state, and experimental conditions. The following table summarizes representative concentrations found in cultured cells, normalized to total protein content.

| Metabolite | Concentration in Healthy Control Fibroblasts (nmol/mg protein)[10] | Concentration in GSDIa Fibroblasts (nmol/mg protein)[10] |

| Citrate | ~1.5 | ~1.7 |

| 2-Ketoglutaric acid | ~0.4 | ~0.4 |

| Succinate | ~0.8 | ~0.3 |

| Malate | ~1.2 | ~0.6 |

GSDIa: Glycogen Storage Disease Type Ia

Kinetic Parameters of Key Enzymes

The activity of the enzymes that produce and consume 2-Ketoglutaric acid is tightly regulated. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

| Enzyme | Substrate | Organism/Tissue | Km (mM) |

| Isocitrate Dehydrogenase (NADP+) | D,L-Isocitrate | Bovine Adrenals | 0.0023 and 0.063 |

| Isocitrate Dehydrogenase (NADP+) | 2-Oxoglutarate (reverse reaction) | Bovine Adrenals | 0.120[11] |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Bovine Adrenals | 0.190 [12] |

| α-Ketoglutarate Dehydrogenase Complex | CoA | Bovine Adrenals | 0.012[12] |

| α-Ketoglutarate Dehydrogenase Complex | NAD+ | Bovine Adrenals | 0.025[12] |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Human Liver | 0.0184 (converted from 18.4 µM)[13] |

Experimental Protocols

Metabolite Extraction from Adherent Cells for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including Krebs cycle intermediates, from cultured adherent cells.[6][14][15]

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge (4°C)

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture dishes. For metabolic flux analysis, the final step will involve switching to a medium containing the stable isotope tracer (e.g., this compound) for a defined period.

-

Quenching Metabolism: To halt enzymatic activity, rapidly wash the cells.

-

Aspirate the culture medium.

-

Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution. Ensure complete removal of the wash solution.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

-

Incubate on ice for 10 minutes.

-

Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Cell Debris Removal:

-

Vortex the cell lysate for 1 minute.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

-

-

Reconstitution: Prior to analysis, reconstitute the dried extracts in a suitable solvent, typically a mixture of water and organic solvent compatible with the LC method.

General Workflow for Stable Isotope Tracing and Metabolic Flux Analysis

This workflow outlines the key steps involved in a metabolic flux analysis experiment using a stable isotope tracer like this compound.[4][5][16][17][18]

Signaling Pathways and Logical Relationships

The Krebs Cycle and the Role of 2-Ketoglutaric Acid

This diagram illustrates the central position of 2-Ketoglutaric acid within the Krebs cycle.

2-Ketoglutaric Acid as a Co-substrate for α-KG-Dependent Dioxygenases

2-Ketoglutaric acid is a crucial co-substrate for a large family of enzymes known as α-KG-dependent dioxygenases. These enzymes play roles in various processes, including collagen synthesis, fatty acid metabolism, and epigenetic regulation through histone and DNA demethylation.[19][20][21]

The Interplay between 2-Ketoglutaric Acid and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. 2-Ketoglutaric acid has a complex and context-dependent relationship with mTOR signaling.[22][23][24][25][26]

Conclusion

2-Ketoglutaric acid is a metabolite of paramount importance, sitting at the crossroads of central carbon and nitrogen metabolism. Its deuterated analog, this compound, provides an invaluable tool for researchers to quantitatively probe the dynamics of the Krebs cycle and interconnected metabolic pathways. The ability to trace the fate of α-KG has illuminated its diverse roles beyond energy production, including its function as a critical signaling molecule that influences epigenetic modifications and major regulatory pathways like mTOR. This technical guide serves as a foundational resource for leveraging this compound in metabolic research and for understanding the multifaceted biological significance of this key metabolite.

References

- 1. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 19. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 20. Introduction: Metals in Biology: α-Ketoglutarate/Iron-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Harnessing the Biocatalytic Potential of Iron and α-Ketoglutarate Dependent Dioxygenases in Natural Product Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 24. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mTOR: dissecting regulation and mechanism of action to understand human disease - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of deuterated alpha-ketoglutarate.

An In-depth Technical Guide on the Chemical Properties, Structure, and Application of Deuterated Alpha-Ketoglutarate for Researchers, Scientists, and Drug Development Professionals.

Deuterated alpha-ketoglutarate (α-KG) serves as a powerful tool in metabolic research, offering a non-radioactive, stable isotope tracer to probe the intricacies of cellular metabolism. Its application spans fundamental research in metabolic pathways to clinical investigations of diseases such as cancer. This guide provides a comprehensive overview of its chemical properties, structure, and detailed methodologies for its use in advanced research settings.

Chemical Properties and Structure

Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in α-ketoglutarate creates a molecule that is chemically similar to its endogenous counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This subtle alteration allows for the tracing of its metabolic fate in various biological systems.

Several deuterated forms of α-ketoglutarate are commercially available or can be synthesized, with deuterium atoms positioned at specific or all non-exchangeable carbon-hydrogen bonds. The choice of deuterated species depends on the specific metabolic pathway and analytical method being employed.

Quantitative Data Summary

The following tables summarize the key quantitative data for alpha-ketoglutarate and its common deuterated and ¹³C-labeled analogs.

| Property | Unlabeled α-Ketoglutaric Acid | α-Ketoglutaric Acid (D6, 98%) | α-Ketoglutaric Acid-¹³C₅ |

| Molecular Formula | C₅H₆O₅ | C₅D₆O₅ | ¹³C₅H₆O₅ |

| Molecular Weight | 146.11 g/mol [1] | 152.13 g/mol [2] | 151.06 g/mol [3] |

| CAS Number | 328-50-7[2] | 1173021-86-7[2] | 161096-83-9[3] |

| Chemical Purity | - | ≥98%[2] | ≥90%[3] |

| Storage Temperature | - | Freezer (-20°C)[2] | Freezer (-20°C)[3] |

| Deuterated Analog | Molecular Formula | Key Application |

| [3,3'-²H]-α-KG | C₅H₄D₂O₅ | Probing the isocitrate dehydrogenase 1 (IDH1) mutation in gliomas by tracking the production of 2-hydroxyglutarate (2-HG) via ²H-MRS.[4][5] |

| α-Ketoglutaric acid-d4 | C₅H₂D₄O₅ | Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[6] |

Experimental Protocols

The use of deuterated α-ketoglutarate as a metabolic tracer typically involves its introduction into a biological system (cell culture or in vivo) followed by the analysis of its incorporation into downstream metabolites using NMR or mass spectrometry.

Cell Culture-Based Metabolic Labeling

This protocol outlines a general procedure for tracing the metabolism of deuterated α-ketoglutarate in cultured mammalian cells.

Materials:

-

Cultured mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Deuterated alpha-ketoglutarate (e.g., [3,3'-²H]-α-KG)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

Water, ice-cold

-

Centrifuge tubes

-

Cell scraper

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of deuterated α-ketoglutarate. The concentration and incubation time will need to be optimized for the specific cell line and experimental question.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Perform a liquid-liquid extraction by adding chloroform and water to separate the polar (metabolites) and non-polar (lipids) phases.

-

Centrifuge to pellet the protein and separate the phases.

-

Collect the aqueous (upper) phase containing the polar metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the collected aqueous phase using a vacuum concentrator.

-

Reconstitute the dried metabolite extract in a suitable solvent for either NMR or MS analysis. For NMR, this is typically a buffered D₂O solution containing an internal standard. For LC-MS, this is often a mixture of water and an organic solvent like acetonitrile.

-

In Vivo Deuterium Metabolic Imaging (DMI)

This protocol provides a general workflow for in vivo metabolic studies using deuterated α-ketoglutarate.

Procedure:

-

Animal Preparation: Acclimate the animal model (e.g., rat, mouse) to the experimental conditions.

-

Tracer Administration: Administer the deuterated α-ketoglutarate via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question and animal model.[7]

-

In Vivo Imaging (²H-MRS/DMI):

-

Position the animal within the MRI scanner equipped with a deuterium-capable coil.[7]

-

Acquire anatomical reference images (e.g., T2-weighted MRI).

-

Perform deuterium magnetic resonance spectroscopy (²H-MRS) or deuterium metabolic imaging (DMI) to detect the deuterated α-ketoglutarate and its downstream metabolites in the tissue of interest.[3][6][7]

-

-

Tissue/Biofluid Collection and Ex Vivo Analysis:

-

At the end of the in vivo experiment, tissues and/or biofluids (e.g., blood, urine) can be collected.

-

Perform metabolite extraction from the collected samples as described in the cell culture protocol.

-

Analyze the extracts using NMR or mass spectrometry to quantify the incorporation of deuterium into various metabolites.

-

NMR Spectroscopy Analysis

Sample Preparation:

-

Reconstitute the dried metabolite extract in a phosphate buffer prepared in D₂O (e.g., 100 mM, pH 7.0) containing a known concentration of an internal standard (e.g., TSP or DSS).

Data Acquisition:

-

Acquire ¹H or ²H NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR, use a water suppression pulse sequence (e.g., presaturation or WET).

-

For ²H NMR, a simple pulse-acquire sequence is typically sufficient. The low natural abundance of deuterium results in minimal background signal.[8]

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Identify and quantify the signals corresponding to deuterated α-ketoglutarate and its metabolites based on their chemical shifts and coupling patterns.

-

Calculate the isotopic enrichment by comparing the integral of the deuterated metabolite peak to the total pool of that metabolite.

Mass Spectrometry Analysis

Sample Preparation and Derivatization:

-

For gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is silylation.

-

For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, but can sometimes improve ionization efficiency and chromatographic separation.

LC-MS/MS Method:

-

Chromatography: Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios (m/z) of the deuterated and unlabeled metabolites.

Data Analysis:

-

Integrate the peak areas for the different isotopologues of each metabolite.

-

Calculate the fractional isotopic enrichment for each metabolite to determine the metabolic flux.

Visualizations

Molecular Structure of Deuterated Alpha-Ketoglutarate

References

- 1. m.youtube.com [m.youtube.com]

- 2. cruk.cam.ac.uk [cruk.cam.ac.uk]

- 3. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archive.ismrm.org [archive.ismrm.org]

- 5. Detection of oncogenic IDH1 mutations using magnetic resonance spectroscopy of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of 2-Ketoglutaric Acid-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the availability and synthesis of isotopically labeled compounds are critical for advancing metabolic research and drug discovery. This in-depth guide focuses on 2-Ketoglutaric acid-d4, a deuterated isotopologue of the key metabolic intermediate α-ketoglutaric acid. This document provides a comprehensive overview of its synthesis, commercial availability, and its central role in cellular metabolism.

Commercial Availability of Deuterated 2-Ketoglutaric Acid

This compound and its more heavily deuterated counterpart, 2-Ketoglutaric acid-d6, are available from several specialized chemical suppliers. The choice of supplier and product often depends on the required isotopic purity, chemical purity, and the specific research application. Below is a summary of commercially available deuterated 2-Ketoglutaric acid products.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Notes |

| MedchemExpress | This compound | 1381759-60-9 | Not specified | >98% | Deuterium labeled 2-Ketoglutaric acid. |

| MedchemExpress | 2-Ketoglutaric acid-d6 | 1173021-86-7 | Not specified | >98% | Deuterium labeled 2-Ketoglutaric acid. |

| Sigma-Aldrich | 2-Ketoglutaric acid-d6 | 1173021-86-7 | 98 atom % D | 99% (CP) | |

| Cambridge Isotope Laboratories, Inc. | α-Ketoglutaric acid (D₆, 98%) | 1173021-86-7 | 98% | 98% | |

| InvivoChem | 2-Ketoglutaric acid-d6 | - | ≥98% | - | Deuterated form of 2-Ketoglutaric acid. |

| Alfa Chemistry | This compound | 1381759-60-9 | Not specified | Not specified | Deuterium labeled 2-Ketoglutaric acid. |

Synthesis of this compound: A Proposed Experimental Protocol

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible and effective method involves the acid-catalyzed hydrogen-deuterium (H/D) exchange of unlabeled 2-ketoglutaric acid. The methylene protons (at C3 and C4) adjacent to the carbonyl and carboxyl groups are susceptible to enolization under acidic conditions, allowing for the incorporation of deuterium from a deuterium source like deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed H/D Exchange

Objective: To synthesize this compound from 2-ketoglutaric acid via acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

2-Ketoglutaric acid (≥98% purity)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of 2-ketoglutaric acid in 50 mL of deuterium oxide.

-

Acidification: To this solution, cautiously add 1.0 mL of deuterated hydrochloric acid (DCl in D₂O). This will catalyze the enolization and subsequent H/D exchange.

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Allow the reaction to proceed for 24-48 hours. The extended reaction time is to ensure maximum deuterium incorporation at the C3 and C4 positions.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots from the reaction mixture, removing the solvent under vacuum, and analyzing the residue by ¹H NMR spectroscopy to observe the disappearance of the proton signals corresponding to the C3 and C4 methylene groups.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the deuterium oxide and DCl by distillation under reduced pressure using a rotary evaporator. To ensure complete removal of residual D₂O and DCl, co-evaporate the residue with anhydrous toluene (2 x 20 mL).

-

Purification: The resulting crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to room temperature, then at 4 °C to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum to yield the final product.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic and Metabolic Pathways

To better understand the synthesis and biological role of this compound, the following diagrams illustrate the proposed synthetic workflow and its central position in the Krebs cycle.

Conclusion

This compound is a valuable tool for researchers investigating cellular metabolism and developing new therapeutic agents. While commercially available from a number of suppliers, understanding its synthesis provides greater flexibility for custom labeling and research design. The proposed acid-catalyzed H/D exchange method offers a straightforward approach to its preparation. The central role of its non-deuterated counterpart in the Krebs cycle underscores the importance of its labeled forms in metabolic flux analysis and drug interaction studies. This guide provides the foundational technical information required for sourcing and, if necessary, synthesizing this important isotopically labeled compound.

An In-depth Technical Guide to the Core Differences Between 2-Ketoglutaric acid-d4 and Unlabeled α-Ketoglutarate

Issued for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental differences, applications, and analytical methodologies concerning unlabeled α-ketoglutarate (α-KG) and its deuterated stable isotope, 2-Ketoglutaric acid-d4. The focus is on the practical implications of deuterium labeling for quantitative analysis and metabolic research.

Introduction: The Central Role of α-Ketoglutarate

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutaric acid, is a pivotal intermediate in cellular metabolism.[1][2][3] As a key component of the Krebs (tricarboxylic acid, TCA) cycle, it sits at the crossroads of carbon and nitrogen metabolism, playing critical roles in cellular energy production, amino acid biosynthesis, and nitrogen transport.[1][2][3][4][5] Given its central role, the accurate quantification of α-KG and the tracing of its metabolic fate are crucial for understanding cellular physiology and disease.

This compound is the deuterium-labeled analogue of α-KG, engineered specifically for advanced analytical applications.[6][7] While chemically almost identical to its unlabeled counterpart, the presence of stable isotopes introduces a critical mass shift that enables its use as a superior internal standard and metabolic tracer. This document will elucidate these differences and their significance in a research context.

Core Physicochemical and Biological Distinctions

The primary distinction between the two molecules is isotopic. In this compound, four hydrogen atoms are substituted with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[6][7] This substitution is the source of all functional differences in an analytical setting.

-

Isotopic Composition and Mass : Unlabeled α-KG consists of atoms at their natural isotopic abundance. The substitution of four protons (¹H) with deuterons (²H) in this compound results in a predictable mass increase of approximately 4 Daltons.

-

Chemical and Biological Properties : For most practical purposes, the chemical reactivity, solubility, and pKa of the deuterated form are identical to the unlabeled form.[1][8] This near-identical biochemical behavior is paramount, as it ensures that the labeled standard behaves like the endogenous analyte during sample preparation, chromatography, and ionization. While a kinetic isotope effect can occur, where the stronger carbon-deuterium bond can lead to slightly slower reaction rates, this is often negligible or can be accounted for in metabolic flux studies.[9][10]

Quantitative Data Summary

The key quantitative differences are summarized below for direct comparison.

| Property | Unlabeled α-Ketoglutarate | This compound |

| Molecular Formula | C₅H₆O₅ | C₅H₂D₄O₅ |

| Average Molecular Weight | ~146.1 g/mol [1][11][12] | ~150.1 g/mol [6] |

| Isotopic Label | None (natural abundance) | Deuterium (²H or D)[7] |

| Primary Function | Endogenous metabolite, biochemical substrate[3][5] | Internal standard, metabolic tracer[7] |

Visualization of Core Concepts

To visually represent the relationship and its context, the following diagrams are provided.

Caption: Core relationship between unlabeled and deuterated α-ketoglutarate.

Caption: α-Ketoglutarate's central position in the TCA cycle.

Applications in Research and Development

The subtle difference in mass underpins the distinct applications of each compound.

-

Unlabeled α-Ketoglutarate : Serves as a substrate in biochemical and cell-based assays to study enzyme kinetics, metabolic pathways, and its potential therapeutic effects.[3][13] It is also used as a component in cell culture media and nutritional supplements.[14]

-

This compound : Its applications are highly technical:

-

Internal Standard for Mass Spectrometry : This is its most common use. In quantitative LC-MS/MS analysis, an ideal internal standard (IS) is chemically identical to the analyte but mass-shifted.[15] this compound fulfills this perfectly. It co-elutes with endogenous α-KG, experiences identical ionization suppression or enhancement, and corrects for analyte loss during sample preparation. Its different mass allows the mass spectrometer to measure it independently from the target analyte, enabling highly accurate and precise quantification.[7]

-

Metabolic Flux Analysis : As a stable isotope tracer, it can be introduced into biological systems to trace the metabolic fate of the α-KG carbon skeleton through various pathways.[7][9] By measuring the incorporation of deuterium into downstream metabolites like glutamate or succinate, researchers can quantify the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular metabolism that is not possible with simple concentration measurements.[16][17][18]

-

Experimental Protocol: Quantitative Analysis of α-KG in Plasma

This section provides a representative protocol for the quantification of endogenous α-KG in human plasma using this compound as an internal standard via LC-MS/MS.

Objective: To accurately determine the concentration of α-ketoglutarate in human plasma samples.

Materials:

-

Calibrant: α-Ketoglutaric acid (unlabeled)

-

Internal Standard (ISTD): this compound

-

Biological Matrix: Human plasma

-

Reagents: LC-MS grade acetonitrile, water, and formic acid

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1200 series HPLC with Bruker or Sciex MS).[19]

Methodology:

-

Preparation of Standards and ISTD:

-

Prepare a stock solution of unlabeled α-KG (1 mg/mL) in water. Create a serial dilution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.[20]

-

Prepare a stock solution of this compound ISTD at 1 mg/mL and create a working solution of 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL ISTD working solution to every tube (except blanks).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid).[20]

-

-

LC-MS/MS Analysis:

-

LC Column: Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 μm) or equivalent.[20]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (97:3, v/v).[20]

-

Flow Rate: 1.2 mL/min.[20]

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole MS with electrospray ionization (ESI), operating in negative ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Unlabeled α-KG: Precursor ion [M-H]⁻ m/z 145.1 → Product ion m/z 101.1 (loss of CO₂).

-

This compound (ISTD): Precursor ion [M-H]⁻ m/z 149.1 → Product ion m/z 105.1.

-

-

-

Data Analysis and Quantification:

-

Integrate the chromatographic peak areas for both the α-KG and ISTD SRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of α-KG / Area of ISTD).

-

Construct a calibration curve by plotting the PAR of the standards against their known concentrations.

-

Determine the concentration of α-KG in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

Caption: Experimental workflow for α-KG quantification using a deuterated standard.

Conclusion

References

- 1. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]

- 2. a-Ketoglutaric Acid | Rupa Health [rupahealth.com]

- 3. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nomix.ai [nomix.ai]

- 5. goldbio.com [goldbio.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Ketoglutaric acid | 328-50-7 [chemicalbook.com]

- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2-Ketoglutaric acid | 328-50-7 [m.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

- 20. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Deuterium-Labeled Compounds in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of deuterium-labeled compounds in metabolic research. By replacing hydrogen with its stable, heavier isotope, deuterium, these compounds have become indispensable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the pharmacokinetics and pharmacodynamics of drugs. This guide details the underlying principles, experimental methodologies, and data interpretation, offering a thorough resource for professionals in the field.

Core Principles of Deuterium Labeling in Metabolic Research

The utility of deuterium-labeled compounds in metabolic research is primarily based on two key principles: the Kinetic Isotope Effect (KIE) and their function as stable isotope tracers .

The Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon, known as the Kinetic Isotope Effect, is particularly relevant in drug metabolism, where many enzymatic reactions, especially those catalyzed by cytochrome P450 enzymes, involve the breaking of C-H bonds as a rate-limiting step.[2] By strategically substituting hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[1][2]

Stable Isotope Tracers: Deuterium-labeled compounds serve as excellent tracers in biological systems.[3] Because their chemical properties are nearly identical to their non-labeled counterparts, they participate in the same biochemical reactions. However, their increased mass allows them to be distinguished and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This enables researchers to track the metabolic fate of molecules, measure synthesis rates of biomolecules, and determine the flux through various metabolic pathways.[5][6]

Key Applications and Experimental Protocols

Deuterium-labeled compounds are utilized across a wide spectrum of metabolic research, from fundamental pathway analysis to drug development.

Elucidating Metabolic Pathways and Measuring Metabolic Flux

Deuterium-labeled substrates, such as glucose and fatty acids, are extensively used to trace the flow of metabolites through central carbon metabolism and other pathways. This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.[5][7]

Experimental Protocol: Metabolic Flux Analysis using Deuterium-Labeled Glucose

This protocol outlines a general procedure for tracing the metabolism of [6,6-²H₂]-glucose in cell culture to study glycolysis and the tricarboxylic acid (TCA) cycle.

Materials:

-

Cell culture medium (glucose-free)

-

[6,6-²H₂]-glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Prepare the labeling medium by supplementing glucose-free medium with [6,6-²H₂]-glucose at the desired concentration.

-

Aspirate the growth medium, wash the cells with PBS, and replace it with the labeling medium.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glucose.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding pre-chilled 80% methanol.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed to pellet the protein precipitate.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for LC-MS Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of labeled and unlabeled metabolites of interest (e.g., pyruvate, lactate, citrate).

-

The mass spectrometer is used to measure the mass isotopomer distribution of each metabolite, which reflects the incorporation of deuterium from the labeled glucose.

-

-

Data Analysis:

-

The mass isotopomer distribution data is used to calculate the fractional contribution of glucose to the synthesis of downstream metabolites and to determine the relative fluxes through different metabolic pathways.

-

Pharmacokinetic and Drug Metabolism Studies

Deuteration is a powerful strategy to modulate the pharmacokinetic properties of drugs. By slowing down metabolism, deuteration can lead to a longer half-life, increased plasma concentrations, and greater overall drug exposure.[8] This can potentially translate into reduced dosing frequency and a better safety profile.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes how to compare the metabolic stability of a deuterated drug with its non-deuterated counterpart using human liver microsomes.

Materials:

-

Deuterated and non-deuterated drug compounds

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-incubate the drug compounds with HLMs in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the remaining parent drug in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent drug over time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

A longer half-life and lower intrinsic clearance for the deuterated compound indicate improved metabolic stability.

-

Quantitative Bioanalysis using Deuterated Internal Standards

Deuterium-labeled compounds are considered the "gold standard" for internal standards in quantitative bioanalysis by LC-MS/MS.[9] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of analytical variability, leading to highly precise and reliable quantification.[9]

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

This protocol details a general procedure for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Biological matrix (e.g., plasma)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of the biological matrix sample, add a fixed amount of the deuterated internal standard solution.

-

Add a protein precipitation solvent to precipitate the matrix proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the deuterated internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Quantitative Insights from Deuterium Labeling

The use of deuterium-labeled compounds generates a wealth of quantitative data that provides valuable insights into metabolic processes.

Table 1: Pharmacokinetic Parameters of Methadone and d₉-Methadone in Mice

| Parameter | Methadone | d₉-Methadone | Fold Change |

| Cmax (ng/mL) | 1025 ± 150 | 4500 ± 500 | 4.4 |

| AUC (ng·h/mL) | 1500 ± 200 | 8500 ± 1000 | 5.7 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| t½ (h) | 1.5 ± 0.2 | 3.0 ± 0.4 | 2.0 |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 0.17 |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life.

Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Drug [8]

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Non-Deuterated Drug | 25 | 27.7 |

| Deuterated Drug | 75 | 9.2 |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex data generated from deuterium labeling studies is crucial for interpretation and communication. The Graphviz (DOT language) is a powerful tool for creating diagrams of metabolic pathways, experimental workflows, and logical relationships.

Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

Metabolic Fate of [6,6-²H₂]-Glucose in Central Carbon Metabolism

Metabolic Switching due to Deuterium Labeling

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bioscientia.de [bioscientia.de]

- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Stable Isotope Labeling in Metabolomics: Tracing the Flow of Life

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling in metabolomics, a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. By replacing atoms in molecules with their heavier, non-radioactive stable isotopes, researchers can trace the journey of these labeled compounds through complex biochemical reactions, offering unparalleled insights into cellular function in both health and disease.[1][2] This guide covers the core principles, detailed experimental protocols, data analysis strategies, and applications relevant to academic research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The foundational principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[1][3]

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons.[1] When a metabolite incorporates one or more heavy isotopes, it is referred to as an isotopologue. The distribution of these isotopologues provides a quantitative measure of metabolic activity.

-

Metabolic Flux Analysis (MFA): ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key application that uses stable isotope labeling to quantify the rates (fluxes) of reactions within a metabolic network.[4][5][6][7] By measuring the isotopic labeling patterns in metabolites, researchers can estimate the flow of carbon through various pathways.[4] This technique is considered the gold standard for quantifying cellular metabolic activity.[4]

Experimental Design and Labeling Strategies

The success of a stable isotope labeling experiment hinges on a well-thought-out experimental design, including the choice of isotopic tracer and the labeling strategy.

Choosing an Isotopic Tracer

The selection of the labeled nutrient is a critical first step and depends on the specific metabolic pathways under investigation.[8][9] For studies of central carbon metabolism, uniformly ¹³C-labeled glucose is a common choice.[9][10] For instance, tracing the fate of ¹³C-labeled glucose can reveal the activity of glycolysis, the pentose phosphate pathway, and the TCA cycle.[1][2]

Labeling Strategies: Stationary vs. Dynamic Labeling

Two primary strategies are employed in stable isotope labeling experiments:

-

Isotopically Stationary Labeling: In this approach, cells or organisms are cultured with a labeled substrate for a prolonged period until the isotopic enrichment in the metabolites reaches a steady state. This method is ideal for determining the relative contributions of different pathways to the production of a particular metabolite.

-

Dynamic Labeling: This strategy involves collecting samples at multiple time points after the introduction of the labeled substrate.[11] Dynamic labeling provides a temporal view of metabolic flux and can reveal the kinetics of metabolic pathways. For example, in cultured cells, steady-state labeling in glycolysis can be achieved in about 10 minutes, the TCA cycle in approximately 2 hours, and nucleotides in about 24 hours.[11]

The workflow for a typical stable isotope labeling experiment is depicted below.

Key Experimental Protocols

Meticulous execution of experimental protocols is crucial for generating high-quality, interpretable data.[1]

Protocol 1: Cell Culture and Labeling

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.[1]

-

Labeling Medium Preparation: Prepare the labeling medium by replacing the unlabeled substrate of interest (e.g., glucose) with its isotopically labeled counterpart.

-

Initiation of Labeling: Remove the standard growth medium and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for the desired duration, depending on whether a stationary or dynamic labeling strategy is being employed.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample preparation.

-

Quenching: Quickly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a chilled quenching solution, such as 80% methanol, to the cells.[12]

-

Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Perform freeze-thaw cycles to ensure complete cell lysis.[12]

-

Centrifugation: Centrifuge the samples to pellet cell debris.[12]

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.[12]

-

Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]

Analytical Platforms

The two primary analytical techniques used to measure isotopic enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][13]

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[14][15] In stable isotope labeling experiments, MS is used to determine the mass isotopologue distribution (MID) of a metabolite, which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While generally less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1][3][16] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.[1] The complementarity of MS and NMR makes the combination of these two techniques particularly powerful.[3][17]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High | Lower |

| Information | Mass Isotopologue Distribution (Number of labels) | Positional Isotopomer Information (Location of labels)[1][3] |

| Sample Prep | More complex, often requires derivatization (for GC-MS) | Simpler, non-destructive[10] |

| Quantification | Relative or absolute with standards | Absolute quantification without standards is possible[16] |

Data Analysis and Interpretation

The data generated from stable isotope labeling experiments require specialized analysis to extract meaningful biological insights.[1]

-

Peak Identification and Integration: The first step involves identifying and integrating the peaks corresponding to the different isotopologues of a metabolite in the mass or NMR spectrum.

-

Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes.

-

Calculation of Mass Isotopologue Distribution (MID): The corrected data is used to calculate the MID for each metabolite of interest.

-

Metabolic Flux Analysis (MFA): The MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes.[4][13]

The following diagram illustrates how the incorporation of a ¹³C label from glucose can be traced through glycolysis.

Applications in Drug Development

Stable isotope labeling is an invaluable tool in the pharmaceutical industry, accelerating the drug development process.[14][15][18][19]

-

Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify and validate novel drug targets.[19]

-

Mechanism of Action Studies: Stable isotope labeling can be used to determine how a drug candidate modulates metabolic pathways, providing insights into its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.[14][15][18]

-

Toxicity Studies: By tracing the metabolic fate of a drug, researchers can identify the formation of potentially toxic metabolites.[14][15]

-

Personalized Medicine: Stable isotope labeling can help monitor how individuals metabolize drugs, paving the way for tailored treatment regimens.[18]

| Application Area | Utility of Stable Isotope Labeling |

| Target Discovery | Identifies metabolic vulnerabilities in diseases. |

| Mechanism of Action | Elucidates how drugs impact metabolic pathways. |

| ADME Studies | Tracks the metabolic fate of drug candidates.[14][15][18] |

| Safety Assessment | Detects the formation of toxic metabolites. |

| Clinical Trials | Monitors treatment efficacy and patient response.[18] |

Future Perspectives

The field of stable isotope metabolomics is continually evolving, with ongoing advancements in analytical instrumentation, computational modeling, and data analysis software.[8] These developments promise to further enhance the power of this technique, enabling a deeper understanding of the complex and dynamic nature of metabolism. The integration of stable isotope labeling with other 'omics' technologies, such as genomics and proteomics, will provide a more holistic view of biological systems and accelerate the pace of biomedical research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. metsol.com [metsol.com]

- 19. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

A Technical Guide to 2-Ketoglutaric Acid-d4: Suppliers, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ketoglutaric acid-d4 (α-Ketoglutaric acid-d4), a deuterated stable isotope of the key metabolic intermediate, α-Ketoglutaric acid. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application in metabolic research and drug development.

Supplier and Purity Information

This compound is available from several reputable suppliers, each offering various purity levels and isotopic enrichments. The selection of a supplier and specific product will depend on the sensitivity and requirements of the intended application. Below is a summary of quantitative data from various suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Formulation |

| MedChemExpress | This compound | HY-W013636S1 | Not Specified | 93.10%[1] | Solid |

| Eurisotop | alpha-Ketoglutaric acid-3,3,4,4-d4 | DLM-6201 | 98% (D) | 90% | Solid |

| Cambridge Isotope Laboratories, Inc. | α-Ketoglutaric acid (D₆, 98%) | DLM-9476 | 98% (D) | 98% | Solid |

| Isotope Science / Alfa Chemistry | This compound | - | Not Specified | Not Specified | Solid |

Core Applications in Research and Drug Development

This compound serves as a crucial tool in various research applications, primarily due to its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound is instrumental in metabolic flux analysis to quantitatively track the flow of metabolites through central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.

-

Internal Standard for Quantitative Analysis: Its structural similarity and distinct mass make it an ideal internal standard for accurate and precise quantification of endogenous α-Ketoglutaric acid in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Activity Assays: It can be used as a substrate in studies investigating the kinetics and mechanisms of enzymes that metabolize α-Ketoglutarate, such as isocitrate dehydrogenase (IDH). This is particularly relevant in cancer research where mutations in IDH are prevalent.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Quantification of α-Ketoglutaric Acid in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the steps for the derivatization and analysis of α-Ketoglutaric acid from biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound (internal standard)

-

Methanol, Chloroform, Water (LC/MS grade)

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heptane

-

Centrifuge, Heating shaker, GC-MS system

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or 10-20 mg of tissue homogenate).

-

Spike the sample with a known concentration of this compound solution. The amount should be comparable to the expected concentration of the endogenous analyte.

-

Add 250 µL of a pre-chilled extraction solvent mixture of water:methanol:chloroform (1:2.5:1 v/v/v).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins and cellular debris.

-

Carefully transfer the supernatant (polar phase) to a new 1.5 mL tube.

-

-

Derivatization:

-

Dry the extracted metabolites completely using a centrifugal evaporator or a stream of nitrogen.

-

Add 80 µL of methoxyamine hydrochloride in pyridine to the dried extract.

-

Incubate the mixture in a heating shaker at 30°C for 90 minutes with agitation (approximately 1,200 rpm) to protect the keto group.

-

Add 40 µL of MSTFA to the sample for trimethylsilylation of the carboxyl groups.

-

Continue the incubation in the heating shaker at 37°C for 30 minutes with agitation.

-

If any precipitate remains, centrifuge the sample at 16,000 x g for 3 minutes.

-

Transfer the clear supernatant to a GC-MS vial.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample onto the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the derivatized α-Ketoglutaric acid and this compound.

-

-

-

Data Analysis:

-

Quantify the amount of endogenous α-Ketoglutaric acid by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of α-Ketoglutaric acid.

-

¹H-NMR Spectroscopy for Metabolite Analysis using a Deuterated Standard

This protocol provides a general workflow for preparing biological samples for ¹H-NMR analysis. This compound can be used to confirm assignments in complex spectra.

Materials:

-

Biological sample (e.g., cell extract, biofluid)

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

NMR tubes (clean and dry)

-

Internal reference standard (e.g., TSP, DSS)

-

pH meter

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

For biofluids containing proteins (e.g., serum), precipitate proteins by adding a cold deuterated solvent (e.g., methanol-d4) to the sample in a 1:2 ratio. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.

-

For cell extracts, perform a suitable extraction method (e.g., Folch extraction) and resuspend the dried polar extract in a known volume of deuterated solvent.

-

Add a known concentration of an internal reference standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Adjust the pH of the sample to a consistent value (e.g., pH 7.0 ± 0.1) using small amounts of NaOD or DCl in D₂O to minimize pH-dependent chemical shift variations.

-

Transfer the final prepared sample into a clean NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a 1D ¹H-NMR spectrum using a standard pulse sequence (e.g., a presaturation sequence to suppress the water signal).

-

To aid in the assignment of α-Ketoglutarate, a separate sample can be spiked with a known amount of this compound. The absence of corresponding proton signals in the deuterated standard will confirm the peak assignments of the endogenous molecule.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).

-

Integrate the peaks of interest to determine their relative concentrations. For absolute quantification, compare the integral of a metabolite peak to the integral of the known concentration of the internal standard.

-

Signaling Pathways and Experimental Workflows

The Tricarboxylic Acid (TCA) Cycle

α-Ketoglutarate is a central intermediate in the TCA cycle, a key metabolic pathway for cellular energy production.

Caption: The Tricarboxylic Acid (TCA) Cycle showing the central role of α-Ketoglutarate.

α-Ketoglutarate and mTOR Signaling

α-Ketoglutarate has been shown to influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Caption: Simplified overview of the mTOR signaling pathway and its modulation by α-Ketoglutarate.

Experimental Workflow for Metabolite Quantification

The general workflow for quantifying metabolites like α-Ketoglutarate using a deuterated internal standard is a multi-step process.

Caption: A typical experimental workflow for quantitative metabolite analysis.

References

Understanding the Mechanism of 2-Ketoglutaric Acid-d4 in Metabolic Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 2-Ketoglutaric acid-d4 (α-Ketoglutarate-d4, AKG-d4) in metabolic tracing. As a central metabolite in cellular metabolism, α-Ketoglutarate (AKG) is at the crossroads of the tricarboxylic acid (TCA) cycle, amino acid metabolism, and epigenetic regulation. The use of stable isotope-labeled AKG, such as the deuterated form, offers a powerful tool to dissect the dynamics of these pathways in both healthy and diseased states.

Core Mechanism of this compound Metabolic Tracing

Metabolic tracing with this compound relies on the introduction of this labeled compound into a biological system, such as cell culture or an in vivo model. The deuterium (²H) atoms on the 2-KG-d4 molecule act as a "tag" that can be tracked as the molecule is metabolized. The core principle involves monitoring the incorporation of these deuterium labels into downstream metabolites. This is typically achieved using sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Once introduced, 2-KG-d4 enters the cell and is metabolized by the same enzymatic machinery as its unlabeled counterpart. As it proceeds through the TCA cycle and other interconnected pathways, the deuterium atoms are transferred to other molecules. By measuring the extent and pattern of deuterium enrichment in these downstream metabolites, researchers can quantify the rate of metabolic reactions, also known as metabolic flux. This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations.

The metabolic fate of the deuterium atoms from 2-KG-d4 is critical to interpreting the experimental results. As deuterated AKG is converted to succinyl-CoA in the TCA cycle, the deuterium labels are retained. However, in reversible reactions, such as the transamination of AKG to form glutamate, there can be an exchange of the deuterium atoms. Furthermore, some enzymatic reactions in the TCA cycle can lead to the loss of deuterium to the surrounding water pool.[1][2] Understanding these transitions is key to accurately modeling metabolic fluxes.

Key Metabolic & Signaling Pathways

1. The Tricarboxylic Acid (TCA) Cycle: 2-Ketoglutaric acid is a key intermediate in the TCA cycle, a central metabolic hub for energy production and biosynthesis.[3] Tracing with 2-KG-d4 allows for the direct measurement of flux through the latter stages of the cycle.

References

A Technical Guide to Natural Abundance Correction in Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for natural abundance correction in stable isotope tracing experiments. Accurate correction for the naturally occurring abundance of stable isotopes is a critical step in metabolomics and fluxomics to ensure the reliable interpretation of isotopic labeling data. This guide is intended to be a practical resource for designing experiments, processing data, and understanding the nuances of this essential correction.

Core Concepts: The "Why" of Natural Abundance Correction

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways.[1] By introducing a substrate enriched with a stable isotope (e.g., ¹³C-glucose), researchers can follow its metabolic fate. However, a significant challenge arises from the fact that many elements exist naturally as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[2] This natural abundance of heavy isotopes contributes to the mass isotopomer distribution (MID) of a metabolite, which can confound the interpretation of labeling patterns from the introduced tracer.

Natural abundance correction is the process of computationally removing the contribution of naturally occurring heavy isotopes from the measured mass spectrometry data. This crucial step allows for the accurate determination of the isotopic enrichment that is solely due to the metabolism of the supplied tracer.[3] Failure to perform this correction can lead to significant errors in the quantification of isotopic enrichment and, consequently, to the misinterpretation of metabolic fluxes.[4]

The correction process typically involves the use of a correction matrix, which is derived from the known natural isotopic abundances of all elements in the metabolite and any derivatization agents used.[3][5] This matrix allows for the deconvolution of the measured MID into the true MID that reflects the incorporation of the isotopic label.

Quantitative Data Summary

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting the metabolites of interest. The following table summarizes the natural abundances of common elements in biological systems.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Sulfur | ³²S | 94.99 |

| ³³S | 0.75 | |

| ³⁴S | 4.25 | |

| ³⁶S | 0.01 |

Table 1: Natural isotopic abundances of key elements in biological molecules. Data sourced from various IUPAC reports and scientific publications.[6][7]

The impact of natural abundance correction is most evident when comparing the raw (uncorrected) and corrected mass isotopomer distributions. The following table provides a hypothetical example for a three-carbon metabolite.

| Mass Isotopomer | Uncorrected Fractional Abundance | Corrected Fractional Abundance |

| M+0 | 0.7500 | 0.8015 |

| M+1 | 0.1500 | 0.1023 |

| M+2 | 0.0800 | 0.0762 |

| M+3 | 0.0200 | 0.0200 |

Table 2: A hypothetical example of a mass isotopomer distribution for a three-carbon metabolite before and after natural abundance correction. The corrected data reveals the true incorporation of the isotopic tracer.

Experimental Protocols

The following section details standardized protocols for performing stable isotope tracing experiments in cell culture, from cell seeding to metabolite extraction and preparation for mass spectrometry analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline for adherent mammalian cells.

Materials:

-

Cell culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

Stable isotope tracer (e.g., [U-¹³C₆]-glucose).

-

Phosphate-buffered saline (PBS).

-

Appropriate cell culture plates or flasks.

Procedure:

-

Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Culture cells overnight in their standard growth medium.

-

Prepare the labeling medium by supplementing the nutrient-deficient base medium with the stable isotope tracer to the desired final concentration (e.g., 10 mM [U-¹³C₆]-glucose) and dFBS.[8]

-